molecular formula C15H15NO2 B075498 N-(4-hydroxyphenyl)-N,4-dimethylbenzamide CAS No. 1148-53-4

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide

Cat. No. B075498
CAS RN: 1148-53-4
M. Wt: 241.28 g/mol
InChI Key: ZAXDQTZNODCHKM-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)acrylamide” is a compound with the linear formula C9H9NO2 . It’s worth noting that the compound you’re asking about might have similar properties or uses, but without more specific information, it’s hard to say for sure .


Synthesis Analysis

There are methods for the synthesis of compounds similar to “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide”. For example, “N-(4-hydroxyphenyl)maleimide” can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . Another compound, “N-(4’-hydroxyphenyl)acetamide”, can be synthesized with 5-benzoyl-1-methylpyrrole-2-acetic acids .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide”, known as “N-(4-hydroxyphenyl)maleimide”, has a molecular formula of C10H7NO3 and an average mass of 189.167 Da .


Chemical Reactions Analysis

“N-(4-hydroxyphenyl)maleimide” can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. The thermal curing behaviors of the monomers and thermal stabilities of the polymers have been studied using thermal analysis .


Physical And Chemical Properties Analysis

“N-(4-hydroxyphenyl)maleimide” is functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. The thermal curing behaviors of the monomers and thermal stabilities of the polymers have been studied using thermal analysis .

Scientific Research Applications

Antiviral Activity

Fenretinide has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study also developed and characterized self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .

Cancer Treatment

Fenretinide inhibits several types of tumors in vitro, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR .

Drug Formulation

The study mentioned above also performed pharmacokinetic (PK) analysis comprising single-dose oral and IV plasma concentration-time profiles in mice . The PK analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement .

Metabolism Study

The same study found that 4-HPR exposure was limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism . This finding can be crucial for the development of new drug delivery systems.

Synthesis

There is a scalable, operator-friendly, and one-step procedure to synthesize highly pure 4-HPR without purification work-up and in quantitative yield . This procedure can be beneficial for large-scale production of the compound.

Internal Standard for Chromatography

For the correct determination of 4-HPR and its metabolites by chromatography, N - (4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard . This application is essential for the accurate determination of 4-HPR levels in tissues, which is crucial for its pre-clinical training .

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets and induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide’s action affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The distribution of Fenretinide and its metabolites was investigated in the liver, serum, mammary gland, and urinary bladder of female rats and mice . Following an intravenous dose, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces .

Result of Action

Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

Safety and Hazards

While specific safety and hazard information for “N-(4-hydroxyphenyl)-N,4-dimethylbenzamide” is not available, a similar compound, “N-(4-Hydroxyphenyl)glycine”, has a safety data sheet available. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“N-(4-hydroxyphenyl)retinamide” (fenretinide) has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use .

properties

IUPAC Name

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXDQTZNODCHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407096
Record name N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide

CAS RN

1148-53-4
Record name N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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